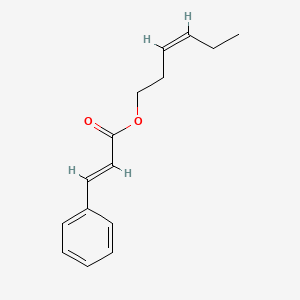

Cinnamic Acid cis-3-Hexen-1-yl Ester

Descripción general

Descripción

Cinnamic Acid cis-3-Hexen-1-yl Ester is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is a colorless to pale straw-colored viscous liquid with a fresh balsam green odor . This compound is commonly used in the fragrance industry due to its pleasant aroma.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cinnamic Acid cis-3-Hexen-1-yl Ester is typically synthesized through an esterification reaction. The primary method involves the reaction of cis-3-Hexen-1-ol with Cinnamic Acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a steady state of reactant flow and product removal, ensuring high purity and yield of the ester.

Análisis De Reacciones Químicas

Types of Reactions

Cinnamic Acid cis-3-Hexen-1-yl Ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reactants used.

Aplicaciones Científicas De Investigación

Fragrance Industry

Cinnamic acid cis-3-hexen-1-yl ester is widely used in the fragrance industry as a key ingredient in various perfume formulations. Its fresh and green notes enhance the overall fragrance profile, contributing to products such as:

- Perfumes : Utilized for its long-lasting scent.

- Personal Care Products : Incorporated into lotions and creams for added fragrance.

A notable patent describes a fragrance composition that includes this compound to improve fragrance intensity and longevity .

Food Industry

In the food industry, this compound serves as a flavoring agent. Its natural occurrence in some fruits makes it suitable for enhancing the taste of:

- Beverages : Used in soft drinks and alcoholic beverages.

- Confectionery : Added to candies and desserts for flavor enhancement.

Research indicates that it can be used effectively to modulate flavors, making it a valuable ingredient in food formulations .

Pharmaceuticals

This compound has potential applications in pharmaceuticals due to its bioactive properties. It has been studied for:

- Antioxidant Activity : Exhibiting properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Showing promise in reducing inflammation in various biological models.

These properties suggest that this compound could be beneficial in developing new therapeutic agents .

Case Study 1: Fragrance Development

A study highlighted the use of this compound in developing a new line of fragrances. The results showed that formulations containing this compound received higher ratings for scent intensity and consumer preference compared to control groups lacking this ingredient .

Case Study 2: Flavor Enhancement in Beverages

In a controlled trial, researchers evaluated the impact of adding this compound to fruit-flavored beverages. The findings indicated a significant improvement in flavor perception among participants, demonstrating its effectiveness as a flavor enhancer .

Mecanismo De Acción

The mechanism of action of Cinnamic Acid cis-3-Hexen-1-yl Ester involves its interaction with cellular pathways and molecular targets. It is believed to exert its effects through modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators . The ester may also interact with cell membrane components, altering membrane fluidity and signaling processes.

Comparación Con Compuestos Similares

Similar Compounds

- Cinnamic Acid trans-3-Hexen-1-yl Ester

- Cinnamic Acid cis-3-Hexen-1-yl Acetate

- Cinnamic Acid trans-3-Hexen-1-yl Acetate

Uniqueness

Cinnamic Acid cis-3-Hexen-1-yl Ester is unique due to its specific cis-configuration, which imparts distinct physical and chemical properties compared to its trans-isomers. The cis-configuration results in a different spatial arrangement, affecting its reactivity and interaction with biological systems .

Actividad Biológica

Cinnamic Acid cis-3-Hexen-1-yl Ester (CAS 68133-75-5) is a derivative of cinnamic acid, a well-known plant metabolite recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical pathways, and potential applications in various fields.

- Molecular Formula : C₁₅H₁₈O₂

- Molecular Weight : 230.3 g/mol

- Structure : The compound features an ester functional group derived from the reaction between cinnamic acid and cis-3-hexen-1-ol.

This compound exhibits its biological effects through several mechanisms:

Antimicrobial Activity

Research indicates that cinnamic acid derivatives demonstrate significant antibacterial properties. The minimum inhibitory concentrations (MICs) for various bacterial strains range from 43 to 301 μM against both gram-positive and gram-negative bacteria. Notably, this compound has shown efficacy against Staphylococcus and Enterococcus species, making it a candidate for therapeutic applications in treating bacterial infections.

Antioxidant Properties

The compound acts as an antioxidant by donating electrons to free radicals, thus neutralizing them and preventing oxidative stress in cells. This activity is crucial for protecting cellular integrity and function . Studies have demonstrated that cinnamic acid derivatives can effectively scavenge free radicals in various assays, including DPPH and ABTS tests .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, certain derivatives have exhibited IC₅₀ values below 10 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . Additionally, the compound's ability to affect cell signaling pathways contributes to its anticancer efficacy.

Biochemical Pathways

Cinnamic acid serves as a central intermediate in the biosynthesis of numerous natural products, including flavonoids and phenylpropanoids. The metabolic pathways involving this compound include:

- Biosynthesis : It is involved in the synthesis of lignols and flavonoids, which are essential for plant defense mechanisms.

- Metabolism : The compound undergoes metabolic transformations that enhance its biological activity. For example, it can be metabolized into various derivatives that retain or amplify its therapeutic effects .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of several cinnamic acid derivatives, including cis-3-Hexen-1-yl Ester. Results indicated that this compound effectively inhibited biofilm formation in MRSA strains at concentrations corresponding to its MIC values . -

Antioxidant Activity Assessment :

Research utilizing DPPH and ABTS assays demonstrated that the antioxidant capacity of this compound was significantly higher than its parent compound, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Propiedades

IUPAC Name |

hex-3-enyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h3-7,9-12H,2,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGVMQNGUQXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867482 | |

| Record name | Hex-3-en-1-yl 3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116199-90-7, 68133-75-5 | |

| Record name | 3-Hexen-1-yl 3-phenyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116199-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-phenyl-, (3Z)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.